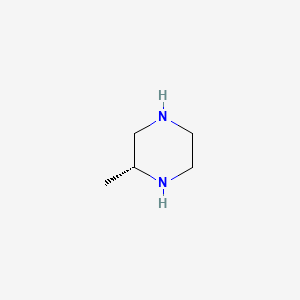

(R)-2-Methylpiperazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMNTHCQHJPVAZ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226296 | |

| Record name | 2-Methylpiperazine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75336-86-6 | |

| Record name | 2-Methylpiperazine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075336866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpiperazine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPIPERAZINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4XU643R8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of (R)-2-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpiperazine is a chiral cyclic diamine that serves as a critical building block in modern medicinal chemistry. Its stereochemically defined structure makes it a valuable synthon for the synthesis of complex pharmaceutical agents, imparting specific physicochemical and pharmacological properties to the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, analytical methods, and its role in the development of therapeutic agents.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and reaction optimization.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂N₂ | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| CAS Number | 75336-86-6 | [1] |

| Appearance | White to light yellow crystalline powder or chunks | [2] |

| Melting Point | 86-93 °C | [1][2] |

| Boiling Point | 155-156 °C | [1] |

| pKa₁ | 5.62 (for the racemic mixture) | |

| pKa₂ | 9.60 (for the racemic mixture) | |

| Solubility | Soluble in water | |

| Optical Rotation | [α]₂₀/D -16.5° (c=5 in benzene) | [1] |

Synthesis and Chiral Resolution

The enantiomerically pure form of 2-methylpiperazine (B152721) is crucial for its application in pharmaceuticals. While several synthetic routes exist, a common and effective method involves the synthesis of a racemic mixture followed by chiral resolution. An improved synthesis starting from N-Boc-alanine has been reported, offering good yields and scalability.

General Synthesis of Racemic 2-Methylpiperazine

Various methods for the synthesis of 2-methylpiperazine have been developed, including the intramolecular cyclization of N-(β-hydroxypropyl)-ethylenediamine. One notable method involves the photocatalytic reaction of this precursor in the presence of a semiconductor–zeolite composite catalyst.

Chiral Resolution using Tartaric Acid

A widely used method for obtaining this compound is the chiral resolution of the racemic mixture using a chiral resolving agent, such as (L)-tartaric acid. This process relies on the differential solubility of the resulting diastereomeric salts.

-

Salt Formation: Dissolve racemic 2-methylpiperazine in a suitable solvent (e.g., a mixture of water and ethanol). Add an equimolar amount of (L)-tartaric acid to the solution.

-

Crystallization: Heat the mixture to achieve complete dissolution, then slowly cool the solution to induce crystallization. The less soluble diastereomeric salt, this compound-(L)-tartrate, will preferentially precipitate.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Base: Treat the isolated diastereomeric salt with a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to deprotonate the piperazine (B1678402) nitrogens.

-

Extraction: Extract the liberated this compound into a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield enantiomerically enriched this compound.

Analytical Methods

Accurate determination of the enantiomeric purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is also used for its identification and to assess its purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of chiral stationary phase (CSP) is crucial for achieving baseline separation.

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose (B213188) or amylose, is often effective.

-

Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Detection: UV detection is commonly used, often after derivatization of the piperazine to introduce a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) can be employed.

-

Sample Preparation: The this compound sample is dissolved in the mobile phase or a compatible solvent.

-

Injection and Analysis: A small volume of the sample is injected onto the column, and the retention times of the two enantiomers are compared to a racemic standard. The enantiomeric excess (% ee) is calculated from the peak areas of the (R)- and (S)-enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of 2-methylpiperazine. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.

The electron ionization (EI) mass spectrum of 2-methylpiperazine is characterized by several key fragments. The molecular ion peak (M⁺) is observed at m/z 100. The fragmentation of piperazine derivatives is often dominated by cleavage of the C-N bonds within the ring and the loss of side chains. For 2-methylpiperazine, common fragments may arise from the loss of a methyl group or cleavage of the piperazine ring. The base peak in the mass spectrum of piperazine analogues is often associated with the stable fragment resulting from the cleavage of the ring.

Role in Drug Development and Signaling Pathways

This compound is not typically a pharmacologically active agent on its own. Instead, it is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Its incorporation into a larger molecule can significantly influence the resulting drug's potency, selectivity, and pharmacokinetic properties.

Quinolone Antibacterials

A primary application of this compound is in the synthesis of quinolone and fluoroquinolone antibiotics. The piperazine moiety at the C-7 position of the quinolone core is crucial for their antibacterial activity and spectrum.

-

Mechanism of Action: Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the drugs stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death. The specific stereochemistry of the this compound substituent can influence the binding affinity to these target enzymes.

Other Therapeutic Areas

The piperazine scaffold, including the (R)-2-methyl substituted variant, is found in a wide array of drugs targeting the central nervous system (CNS). These include antipsychotics, antidepressants, and anxiolytics. The nitrogen atoms of the piperazine ring can interact with various receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The specific substitution pattern on the piperazine ring, including the chirality at the 2-position, is critical for receptor selectivity and the overall pharmacological profile of the drug. For instance, N-methylpiperazine derivatives have been investigated as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

Safety and Handling

This compound is a flammable solid and can cause skin and eye irritation.[1] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone chiral building block in the pharmaceutical industry. Its well-defined stereochemistry and the versatility of the piperazine scaffold have enabled the development of numerous life-saving drugs. A thorough understanding of its fundamental properties, synthesis, and analytical characterization is essential for its effective utilization in the discovery and development of new chemical entities. As drug discovery continues to evolve, the demand for enantiomerically pure synthons like this compound is expected to remain high, driving further innovation in its synthesis and application.

References

(R)-2-Methylpiperazine chemical structure and stereochemistry

An In-depth Technical Guide to (R)-2-Methylpiperazine: Chemical Structure, Stereochemistry, and Application

Introduction

2-Methylpiperazine (B152721) is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure contains a piperazine (B1678402) ring substituted with a methyl group, which introduces a chiral center at the second carbon position. This chirality results in two distinct enantiomers: this compound and (S)-2-Methylpiperazine. These enantiomers often exhibit different pharmacological and toxicological profiles, making the synthesis and isolation of the enantiomerically pure forms, particularly the (R)-enantiomer, a subject of significant interest for researchers and drug development professionals.[3] this compound is a valuable synthon, notably in the preparation of certain quinolone antibacterials.[4][5][6]

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analysis of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Stereochemistry

Molecular Structure

This compound consists of a six-membered piperazine ring with a methyl group at the C2 position. The "R" designation, derived from the Latin rectus (right), describes the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules.

-

IUPAC Name : (2R)-2-methylpiperazine[6]

-

Molecular Formula : C₅H₁₂N₂[5]

-

Molecular Weight : 100.16 g/mol [5]

-

CAS Number : 75336-86-6[5]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, purification, and application in synthesis. The data below is compiled from various chemical suppliers and literature sources.

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder or solid | [6][7] |

| Melting Point | 91-93 °C | [5][6] |

| Boiling Point | 155-156 °C | [6] |

| Optical Rotation [α]D²⁰ | -16.5° (c=5 in benzene) | [5] |

| Solubility | Soluble in water | [6][7] |

| pKa | 9.31 ± 0.40 (Predicted) | [6] |

| InChI Key | JOMNTHCQHJPVAZ-RXMQYKEDSA-N | [5] |

| SMILES | C[C@@H]1CNCCN1 | [5] |

Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound can be achieved through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis from N-Boc-alanine

An effective method for preparing enantiomerically pure this compound involves a multi-step synthesis starting from (R)-N-Boc-alanine. This approach avoids the need for chiral resolution. The key stages include peptide coupling, cyclization to a diketopiperazine, reduction, and final deprotection.[4]

Caption: Enantioselective synthesis workflow for this compound.

Experimental Protocol: Improved Synthesis of this compound [4]

-

Peptide Coupling: (R)-N-Boc-alanine is coupled with ethyl N-benzylglycinate using standard peptide coupling methods to yield the corresponding dipeptide.

-

Cyclization: The Boc protecting group is removed from the dipeptide using HCl gas. Subsequent neutralization of the resulting salt efficiently cyclizes the intermediate to form the N-benzyl diketopiperazine.

-

Reduction: The diketopiperazine intermediate is reduced to N-benzyl-(R)-2-methylpiperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF).

-

Deprotection: The final step involves the catalytic removal of the N-benzyl group via hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the desired this compound product.

Chiral Resolution of Racemic 2-Methylpiperazine

Chiral resolution by diastereomeric salt crystallization is a widely used industrial method for separating enantiomers.[8] This technique utilizes an enantiomerically pure resolving agent, such as (L)-tartaric acid, to form diastereomeric salts with the racemic mixture. These salts possess different solubilities, allowing for their separation via fractional crystallization.[3]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution with (L)-Tartaric Acid [3][7]

-

Diastereomeric Salt Formation:

-

Dissolve (L)-tartaric acid in a suitable solvent, such as water or an alcohol/water mixture. The molar ratio of tartaric acid to racemic 2-methylpiperazine is a critical parameter, often starting at 1:1.[9]

-

Add racemic (±)-2-methylpiperazine to the solution.

-

Heat the mixture until all components are fully dissolved (e.g., to ~85 °C).[3]

-

-

Crystallization and Isolation:

-

Slowly cool the solution to induce the crystallization of the less soluble diastereomeric salt, this compound-(L)-tartrate. Seeding with pre-existing crystals of the desired salt can facilitate this process.[3]

-

Age the mixture at a controlled temperature (e.g., 68-74 °C) before further cooling (e.g., to 12-18 °C) to maximize the yield of the precipitate.[3]

-

Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

-

-

Liberation of the Free Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Basify the solution with a strong base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free this compound.[8]

-

Extract the product with a suitable organic solvent (e.g., toluene (B28343) or dichloromethane), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the pure enantiomer.[8]

-

Quantitative Analysis

The success of a chiral synthesis or resolution is quantified by the enantiomeric excess (e.e.), which measures the purity of the final product.

Determination of Enantiomeric Excess (e.e.)

Enantiomeric excess is a critical parameter for chiral compounds used in pharmaceuticals. It is typically determined using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), equipped with a chiral stationary phase. The principle involves the differential interaction of the two enantiomers with the chiral column, leading to different retention times and allowing for their separation and quantification.

The e.e. is calculated as: e.e. (%) = (|[R] - [S]| / ([R] + [S])) x 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively. An e.e. of ≥98.0% is a typical specification for high-purity this compound (L)-tartaric acid salt.[7]

Performance of Resolving Agents

While various chiral acids can be used for resolution, (L)-tartaric acid is a well-established and cost-effective agent for resolving 2-methylpiperazine.[7][9] Direct comparative studies are not always available, but the selection of the resolving agent and solvent system is crucial for optimizing both yield and enantiomeric excess.

| Parameter | (L)-Tartaric Acid Performance | Reference(s) |

| Diastereomeric Salt | Forms highly crystalline diastereomeric salts, enabling efficient separation. | [3][9] |

| Yield | High yields of the desired diastereomeric salt are achievable with optimized conditions. | [9] |

| Enantiomeric Excess | High optical purity (e.e. ≥98%) of this compound is commonly obtained. | [7][9] |

Applications in Research and Drug Development

This compound is a highly valued chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Its rigid, diamine structure is incorporated into various molecular scaffolds to modulate properties such as receptor binding, solubility, and metabolic stability.

-

Quinolone Antibacterials: It is a key intermediate in the synthesis of potent quinolone antibacterial agents.[4]

-

HIV-1 Inhibitors: Derivatives of this compound have been investigated as inhibitors of the HIV-1 gp120 protein.[10]

-

Muscarinic Ligands: Certain N-substituted (R)-2-methylpiperazines act as potent and selective M₂ muscarinic receptor ligands.[11]

Conclusion

This compound is a fundamental chiral intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its stereochemistry, physicochemical properties, and the methodologies for its preparation in an enantiomerically pure form is essential for its effective use. Both enantioselective synthesis and chiral resolution offer viable routes to this important compound, with the choice of method often depending on factors of scale, cost, and efficiency. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. (R)-(-)-2-甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R)-(-)-2-Methylpiperazine | 75336-86-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 11. researchgate.net [researchgate.net]

(R)-2-Methylpiperazine: A Comprehensive Technical Guide for Researchers

CAS Number: 75336-86-6 IUPAC Name: (2R)-2-methylpiperazine

This technical guide provides an in-depth overview of (R)-2-Methylpiperazine, a chiral building block of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role in relevant biological pathways.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline powder.[1] Its key physicochemical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C5H12N2 | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [2][3] |

| Melting Point | 91-93 °C (lit.) | [1][2][4] |

| Boiling Point | 155-156 °C | [1] |

| Flash Point | 65 °C (149 °F) - closed cup | [1][4] |

| Solubility | Soluble in water | [1] |

| Appearance | White to yellow crystalline powder or crystals | [1][5] |

| pKa | 9.31 ± 0.40 (Predicted) | [1] |

Optical Properties

| Property | Value | Reference |

| Optical Activity | [α]20/D -16.5°, c = 5 in benzene | [4] |

| [α]D25 -17° (c=0.85, CH2Cl2) | [1] |

Synthesis and Purification Protocols

The enantiomerically pure form of 2-methylpiperazine (B152721) is a valuable synthon, particularly for the synthesis of quinoline (B57606) antibacterials.[4] Various methods have been developed for its preparation, including the resolution of racemic mixtures and asymmetric synthesis.

Experimental Protocol 1: Resolution of Racemic 2-Methylpiperazine via Diastereomeric Salt Formation

This protocol details a method for obtaining (R)-(-)-2-methylpiperazine from a racemic mixture of 2-methylpiperazine using L-(+)-tartaric acid as a resolving agent.

Materials:

-

Racemic 2-methylpiperazine

-

L-(+)-tartaric acid

-

Water

-

Sodium hydroxide (B78521)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Salt Formation:

-

In a suitable reactor, dissolve 100 kg of racemic 2-methylpiperazine in 400 kg of water with stirring.

-

At room temperature, add 75 kg of L-(+)-tartaric acid and continue stirring for 40 minutes.

-

Add 200 kg of ethanol to the mixture.

-

Cool the mixture to below 0 °C using an ice-water bath to precipitate the diastereomeric salt.

-

Collect the precipitated salt by suction filtration and dry to yield approximately 117.9 kg of the salt.[6]

-

-

Liberation of the Free Base:

-

Add the dried salt to 120 kg of water in a reactor.

-

With stirring, add 41 kg of sodium hydroxide and heat the mixture to 65-70 °C for 1 hour for hydrolysis.

-

Cool the mixture to below 10 °C to precipitate sodium tartrate, which is then removed by filtration.[6]

-

-

Extraction and Isolation:

-

Extract the mother liquor three times with 50 L of chloroform for each extraction.

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate overnight.

-

Remove the chloroform by distillation under reduced pressure.

-

The residue is cooled to afford (R)-(-)-2-methylpiperazine, which is then dried under vacuum. This process yields approximately 41.14 kg of the product with an optical purity of 99.13%.[6]

-

Experimental Protocol 2: Photocatalytic Synthesis of 2-Methylpiperazine

This protocol describes a novel, eco-friendly method for the synthesis of 2-methylpiperazine via intramolecular cyclization using a semiconductor-zeolite composite catalyst.

Materials:

-

N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA)

-

5 wt% TiO2–Hβ composite photocatalyst

-

High-pressure mercury lamp (250 W)

-

Molecular oxygen

Procedure:

-

Reaction Setup:

-

Place a solution of 0.1 mmol of N-β-HPEDA in 20 ml of acetonitrile in a round-bottomed quartz photoreactor.

-

Add 100 mg of the 5 wt% TiO2–Hβ composite photocatalyst to the solution.

-

-

Photocatalytic Reaction:

-

Irradiate the mixture with a 250 W high-pressure mercury lamp with magnetic stirring (1200 rpm) for 12 hours.

-

Maintain a constant stream of molecular oxygen (20 ml/h) through the reaction mixture during irradiation.[3]

-

-

Product Analysis:

-

Monitor the formation of 2-methylpiperazine using thin-layer chromatography (TLC) with a solvent system of methanol-chloroform (10:90).[3]

-

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals, including anticancer, antiviral, and antibiotic agents. One of its notable applications is in the development of inhibitors for the β-catenin/T-cell factor 4 (Tcf4) signaling pathway, which is often dysregulated in various cancers.

The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a conserved cascade that plays a critical role in embryonic development and adult tissue homeostasis.[2] Its aberrant activation is a hallmark of many cancers. The pathway's core mechanism revolves around the regulation of the cytoplasmic stability of β-catenin.

-

"Off-State" (Absence of Wnt Signal): In the absence of a Wnt ligand, β-catenin is part of a "destruction complex" with Axin, APC, CK1, and GSK3. Sequential phosphorylation by CK1 and GSK3 marks β-catenin for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low, and Wnt target genes are kept inactive by repressors bound to TCF/LEF transcription factors in the nucleus.[2]

-

"On-State" (Presence of Wnt Signal): When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane. This inhibits the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[2] Stabilized β-catenin then translocates to the nucleus, where it displaces repressors and binds to TCF/LEF transcription factors, activating the transcription of target genes involved in cell proliferation, differentiation, and survival.[1]

This compound can be incorporated into molecules designed to inhibit the interaction between β-catenin and TCF4, thereby downregulating the expression of Wnt target genes and suppressing tumor growth.

Below are diagrams illustrating a general workflow for the synthesis and resolution of this compound and the canonical Wnt/β-catenin signaling pathway.

Caption: A logical workflow for the synthesis and resolution of this compound.

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

Chiral Piperazines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The introduction of chirality into the piperazine core has opened up new avenues for enhancing pharmacological and pharmacokinetic profiles, leading to more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of chiral piperazines, with a focus on key asymmetric synthetic methodologies. It includes detailed experimental protocols for seminal reactions, a compilation of quantitative data to facilitate comparison of synthetic efficiencies and pharmacological activities, and visualizations of key synthetic workflows and the signaling pathways of notable chiral piperazine-containing drugs.

Introduction: The Rise of Chirality in Piperazine-Based Drug Discovery

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basicity, which allows for salt formation, have made it a popular building block in drug design.[1][2] For many years, the structural diversity of piperazine-containing drugs was largely confined to substitutions on the nitrogen atoms.[3] However, the growing appreciation for the role of three-dimensional structure in molecular recognition has shifted the focus towards the stereocontrolled synthesis of carbon-substituted chiral piperazines.

Chirality plays a pivotal role in the interaction between a drug and its biological target.[4] The two enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure chiral piperazines is of paramount importance for the development of safer and more effective medicines. This has spurred the development of a wide array of asymmetric synthetic methods to access these valuable compounds.

Historical Perspective and Key Milestones

The journey towards the efficient synthesis of chiral piperazines has been marked by several key advancements:

-

Early Approaches: Initial methods for obtaining chiral piperazines often relied on classical resolution of racemic mixtures or the use of the chiral pool, employing readily available chiral starting materials like amino acids.[5][6] While effective, these methods could be laborious and limited in scope.

-

Chiral Auxiliaries: The use of chiral auxiliaries provided a more controlled approach to diastereoselective synthesis, allowing for the separation of diastereomers followed by the removal of the auxiliary to afford the desired enantiopure piperazine.

-

Asymmetric Catalysis: The advent of asymmetric catalysis revolutionized the synthesis of chiral molecules, and piperazines were no exception. Key milestones include:

-

Asymmetric Hydrogenation: The development of chiral iridium and rhodium catalysts enabled the highly enantioselective hydrogenation of pyrazines and their derivatives to yield chiral piperazines.[7][8][9][10]

-

Asymmetric Alkylation: Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has emerged as a powerful method for creating chiral quaternary centers.[11][12][13]

-

Asymmetric Lithiation: The use of chiral ligands, such as (-)-sparteine, to direct the deprotonation and subsequent functionalization of the piperazine ring has provided a direct route to α-substituted chiral piperazines.[14]

-

These advancements have provided medicinal chemists with a robust toolbox for the synthesis of a diverse range of enantiomerically pure piperazine scaffolds, paving the way for the discovery of novel therapeutics with improved properties.

Key Asymmetric Synthetic Methodologies

Synthesis from Chiral Amino Acids

A common and versatile strategy for the synthesis of chiral piperazines involves the use of readily available and inexpensive chiral α-amino acids as starting materials. This approach allows for the direct incorporation of a stereocenter into the piperazine backbone.

-

Masamune Condensation: To a solution of N-Boc protected (S)-alanine (1 equivalent) in a suitable solvent, add reagents for Masamune condensation to yield the corresponding β-ketoester.

-

Reductive Amination: Subject the β-ketoester (1 equivalent) to reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to produce the 2,3-substituted 1,4-diamine.

-

N-Protection: Protect the newly formed amino group of the 1,4-diamine (1 equivalent) with a suitable protecting group, such as a nosyl group (e.g., using 2-nitrobenzenesulfonyl chloride).

-

Cyclization: Treat the orthogonally protected diamine (1 equivalent) with a cyclizing agent, such as bromoethyldiphenylsulfonium triflate, to effect ring closure.

-

Deprotection: Remove the protecting groups (e.g., TFA for the Boc group) to yield the final 3-substituted piperazine-2-acetic acid ester.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods should be optimized for each substrate and can be found in the cited literature.

Iridium-Catalyzed Asymmetric Hydrogenation

The direct asymmetric hydrogenation of pyrazines offers a highly efficient and atom-economical route to chiral piperazines. Chiral iridium complexes are particularly effective for this transformation.

-

Catalyst Preparation: In a nitrogen-filled glove box, stir a mixture of [{Ir(cod)Cl}₂] (1 mol%) and a chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) in a degassed solvent (e.g., a 1:1 mixture of toluene (B28343) and dichloromethane) at room temperature for 20-30 minutes.

-

Reaction Setup: Transfer the catalyst solution via syringe to a stainless steel autoclave containing the pyrazinium salt substrate (1 equivalent).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 600 psi) and stir the reaction mixture at a controlled temperature (e.g., 28°C) for 20-24 hours.

-

Work-up: After carefully releasing the hydrogen, quench the reaction with a saturated aqueous solution of sodium carbonate.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by silica (B1680970) gel column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including catalyst loading, solvent, pressure, and temperature, should be optimized for each substrate.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This powerful method allows for the enantioselective formation of C-C bonds at the α-position of a piperazin-2-one (B30754), providing access to chiral piperazines with quaternary stereocenters.

-

Reaction Setup: In a reaction vessel, combine the N-protected piperazin-2-one substrate (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 5 mol%), and a chiral ligand (e.g., (S)-(CF₃)₃-tBuPHOX, 12.5 mol%) in a suitable solvent (e.g., toluene).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for 12-48 hours.

-

Purification: Upon completion of the reaction, purify the product directly by silica gel column chromatography to obtain the enantioenriched α-allylated piperazin-2-one.

-

Reduction: The resulting chiral piperazin-2-one can be reduced to the corresponding chiral piperazine using a suitable reducing agent (e.g., LiAlH₄).

Note: This is a generalized protocol. The choice of palladium source, ligand, solvent, and reaction conditions may need to be optimized for specific substrates.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data for the synthesis and pharmacological activity of selected chiral piperazines.

Table 1: Comparison of Asymmetric Synthetic Methods for Chiral Piperazines

| Method | Substrate Example | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

| Ir-Catalyzed Asymmetric Hydrogenation | 2-Phenylpyrazinium salt | [{Ir(cod)Cl}₂]/(R)-SynPhos | 95 | 94 | [8] |

| Pd-Catalyzed Asymmetric Allylic Alkylation | N-Boc, N'-PMB-piperazin-2-one | [Pd₂(pmdba)₃]/(S)-(CF₃)₃-tBuPHOX | up to 82 | up to 97.5 | [15] |

| Asymmetric Lithiation | N-Boc-N'-benzyl-piperazine | s-BuLi/(-)-sparteine | 70-90 | >98 | [14] |

| Synthesis from Amino Acid | (S)-Alanine derivative | Multi-step synthesis | ~40 (overall) | >99 | [6] |

Table 2: Pharmacological Data for Selected Chiral Piperazine-Containing Drugs

| Drug Name | Target | Activity Metric | Value (nM) | Disease Area | Reference |

| Indinavir | HIV-1 Protease | Kᵢ | 0.34 | HIV/AIDS | [16] |

| Vestipitant | NK1 Receptor | IC₅₀ | 0.5-1.0 | Insomnia, Emesis | [17] |

| (R)-15 | D₄ Receptor | Kᵢ | 70 | CNS Disorders | [17] |

| (S)-15 | D₄ Receptor | IC₅₀ | >25,000 | CNS Disorders | [17] |

Visualizing Key Pathways and Workflows

Experimental Workflow Diagrams

Signaling Pathway Diagrams

Conclusion and Future Outlook

The field of chiral piperazine synthesis has made remarkable strides, moving from classical resolution techniques to highly efficient and selective catalytic asymmetric methodologies. These advancements have provided drug discovery scientists with unprecedented access to a vast and underexplored chemical space. The ability to precisely control the stereochemistry of carbon-substituted piperazines will continue to be a critical enabling technology in the quest for novel therapeutics with improved efficacy and safety profiles. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel chiral piperazine scaffolds with unique biological activities. The continued synergy between synthetic organic chemistry and medicinal chemistry will undoubtedly lead to the discovery of the next generation of piperazine-based medicines.

References

- 1. WO2001083458A2 - Asymmetric synthesis of piperazic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. An Efficient Protocol for the Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst [authors.library.caltech.edu]

- 12. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thieme-connect.de [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 17. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (R)-2-Methylpiperazine from D-Alanine

This technical guide provides a comprehensive overview of a novel and efficient five-step synthesis of enantiomerically pure (R)-2-methylpiperazine from the readily available chiral starting material, D-alanine.[1] This methodology is particularly relevant for researchers, scientists, and professionals in drug development, where chiral piperazine (B1678402) derivatives are crucial pharmacophores.[2] The synthesis is characterized by its use of inexpensive reagents, high yields, and a practical approach for large-scale preparation.[1]

Synthetic Strategy Overview

The synthetic route commences with the protection of the amino group of D-alanine, followed by the introduction of a bifunctional molecule to construct the piperazine ring. The key step in this synthesis is an intramolecular cyclization reaction. Subsequent reduction and deprotection steps afford the final product, this compound. This method avoids the use of restrictive chemical reagents and offers a more practical alternative to previously reported syntheses.[1]

Caption: Synthetic pathway for this compound from D-alanine.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: N-Protection of D-Alanine

The synthesis begins with the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to yield N-Boc-D-alanine.

Procedure: To a solution of D-alanine in a suitable solvent (e.g., a mixture of dioxane and water), sodium hydroxide (B78521) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC). The product is then isolated by acidification and extraction.

Step 2: Amide Coupling

The carboxylic acid of N-Boc-D-alanine is first converted to its methyl ester, which then undergoes amidation with benzylamine.

Procedure: N-Boc-D-alanine is treated with thionyl chloride in methanol (B129727) to form the methyl ester. After removal of the solvent, the residue is dissolved in a suitable organic solvent (e.g., dichloromethane), and triethylamine (B128534) and benzylamine are added. The reaction mixture is stirred at room temperature until the reaction is complete.

Step 3: Intramolecular Cyclization

This key step involves the intramolecular cyclization of the amino ester intermediate to form the piperazinone ring.

Procedure: The intermediate from the previous step is heated in a high-boiling point solvent (e.g., xylene) to facilitate the intramolecular cyclization. A surprising discovery was that higher concentrations (around 0.5 mol/L) of the reactant led to better yields for this cyclization step, contrary to the general expectation that lower concentrations favor intramolecular reactions.[1]

Step 4: Reduction of the Piperazinone

The carbonyl group of the piperazinone is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Procedure: The protected methylpiperazinone is dissolved in a dry ethereal solvent (e.g., tetrahydrofuran) and treated with a suspension of lithium aluminum hydride at room temperature for an extended period (e.g., 36 hours) to prevent potential racemization.[1] The reaction is then quenched, and the product is extracted.

Step 5: Deprotection

The final step involves the removal of the benzyl (B1604629) and Boc protecting groups to yield the desired this compound.

Procedure: The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The Boc group is subsequently or concurrently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent).

Quantitative Data Summary

The following table summarizes the reported yields and optical rotation for the key intermediates and the final product.

| Compound | Step | Yield (%) | Optical Rotation [α]D (c, solvent) |

| N-Boc-D-alanine | 1 | High | - |

| (R)-1-Benzyl-4-Boc-3-methylpiperazin-2-one | 3 | Good | - |

| (R)-1-Benzyl-2-methylpiperazine | 4 | High | - |

| This compound | 5 | High | Not explicitly stated in the primary source, but enantiomeric purity is claimed.[1] |

Note: Specific yield percentages and optical rotation values were not fully detailed in the primary abstract and would require access to the full experimental section of the cited paper for complete data.

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of distinct chemical transformations and purification steps.

Caption: General experimental workflow for the synthesis.

Conclusion

The described method provides a facile and practical route for the synthesis of enantiomerically pure this compound from D-alanine.[1] The procedure is well-suited for laboratory-scale synthesis and has the potential for scale-up. The availability of the chiral starting material and the efficiency of the key cyclization step make this an attractive approach for obtaining this valuable building block for the pharmaceutical industry. Further optimization of reaction conditions and detailed characterization of all intermediates would be beneficial for robust process development.

References

Chiral Resolution of 2-Methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the chiral resolution of 2-methylpiperazine (B152721), a critical process in the synthesis of many pharmaceutical compounds where enantiomeric purity is paramount. This document details the methodologies for diastereomeric salt resolution, enzymatic resolution, and preparative chiral chromatography, presenting quantitative data, experimental protocols, and logical workflows to aid in the selection and implementation of the most suitable resolution strategy.

Diastereomeric Salt Resolution

Diastereomeric salt formation is the most established and widely documented method for the chiral resolution of 2-methylpiperazine on an industrial scale.[1] This technique leverages the reaction of racemic 2-methylpiperazine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.[1]

Optically active tartaric acid is a commonly used and effective resolving agent for racemic 2-methylpiperazine.[2] The interaction between the racemic base and an enantiomer of tartaric acid forms diastereomeric salts with differing solubilities, which allows for the separation of the piperazine (B1678402) enantiomers.[1]

Quantitative Data Comparison

| Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered 2-Methylpiperazine | Reference |

| D-Tartaric Acid | Water | 73% (for (R)-2-methylpiperazine di-D-tartrate) | 98.9% (for (R)-enantiomer) | [3] |

| D-Tartaric Acid | Water | 70% (for (S)-2-methylpiperazine) | 98.5% (for (S)-enantiomer) | [3] |

Experimental Protocol: Resolution with D-Tartaric Acid

This protocol is adapted from patent literature and provides a method for obtaining (R)- and (S)-2-methylpiperazine.[3]

Materials:

-

(±)-2-Methylpiperazine

-

D-Tartaric Acid

-

Potassium Hydroxide (B78521)

-

Toluene

-

Anhydrous Sodium Sulfate (B86663)

-

Water

Procedure:

-

Formation of (S)-2-Methylpiperazine di-D-Tartrate:

-

To a solution of (±)-2-methylpiperazine, add D-tartaric acid.

-

Allow the solution to stir at room temperature overnight to facilitate the precipitation of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by filtration, wash with water, and dry under reduced pressure.

-

-

Isolation of (S)-2-Methylpiperazine:

-

Suspend the obtained (S)-2-methylpiperazine di-D-tartrate in water.

-

Add potassium hydroxide to the mixture and stir.

-

Extract the (S)-2-methylpiperazine with toluene.

-

Dry the organic layer over anhydrous sodium sulfate and distill off the solvent under reduced pressure to obtain (S)-2-methylpiperazine with high optical purity.[3]

-

-

Formation and Isolation of this compound:

-

To the mother liquor from the initial filtration, add additional D-tartaric acid and allow to stir overnight.

-

Filter the precipitated this compound di-D-tartrate crystals, wash with water, and dry.

-

Liberate the this compound from its salt using the same procedure described for the (S)-enantiomer to yield this compound with high optical purity.[3]

-

Workflow for Diastereomeric Salt Resolution

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for the separation of enantiomers. This method typically involves the use of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

While the enzymatic kinetic resolution of piperazine-2-carboxylic acid derivatives has been reported, specific literature detailing the enzymatic resolution of 2-methylpiperazine is scarce.[4] The following protocol is a general approach for the lipase-catalyzed kinetic resolution of a chiral amine and would require optimization for 2-methylpiperazine.

Generalized Experimental Protocol: Lipase-Catalyzed N-Acylation

Materials:

-

Racemic 2-methylpiperazine

-

Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B - CALB)

-

Acylating Agent (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous Organic Solvent (e.g., tert-butyl methyl ether - TBME)

-

Buffer solution for pH adjustment (if necessary)

-

Diatomaceous earth for filtration

Procedure:

-

N-Protection (Optional but Recommended):

-

To avoid competing reactions at both nitrogen atoms, it is advisable to first protect one of the nitrogens with a suitable protecting group (e.g., Boc).

-

-

Enzymatic Acylation:

-

Dissolve the racemic (N-protected) 2-methylpiperazine in the anhydrous organic solvent.

-

Add the immobilized lipase and the acylating agent.

-

Incubate the mixture with agitation at a controlled temperature.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

-

Separation:

-

Remove the enzyme by filtration.

-

Separate the acylated product from the unreacted enantiomer using standard chromatographic techniques or extraction.

-

-

Deprotection:

-

Deprotect the N-protected, unreacted enantiomer to yield the enantiomerically pure 2-methylpiperazine.

-

Logical Flow for Enzymatic Resolution

References

Spectroscopic Analysis of (R)-2-Methylpiperazine: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for (R)-2-Methylpiperazine, a valuable chiral synthon in pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for 2-methylpiperazine. Note that the data presented is for the racemic mixture, as specific data for the (R)-enantiomer is not distinctly available in the cited sources; however, the chemical shifts are expected to be identical for both enantiomers in an achiral solvent.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for 2-Methylpiperazine

| Assignment | Chemical Shift (δ) in ppm (CDCl₃, 400 MHz) | Multiplicity |

| -CH(CH₃)- | 2.95 | Multiplet |

| -NH-CH₂- (axial) | 2.90 | Doublet of Doublets |

| -NH-CH₂- (equatorial) | 2.89 | Multiplet |

| -CH₂-CH(CH₃)- (axial) | 2.82 | Doublet of Doublets |

| -CH₂-CH(CH₃)- (equatorial) | 2.74 | Doublet of Triplets |

| -NH- (ring) | 1.96 | Broad Singlet |

| -CH₃ | 1.00 | Doublet |

| Source: ChemicalBook[1] |

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylpiperazine

| Assignment | Chemical Shift (δ) in ppm |

| -CH(CH₃)- | 51.5 |

| -NH-CH₂- | 46.8 |

| -CH₂-CH(CH₃)- | 56.6 |

| -CH₃ | 19.9 |

| Source: Data derived from publicly available spectra for 2-methylpiperazine.[2] |

Experimental Protocol: NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of amine compounds like this compound.[3][4][5]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

-

For referencing, the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm can be used.[3]

-

If any particulate matter is present, filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube.[3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[3]

-

Acquire the spectrum using standard instrument parameters. For a typical ¹H experiment, 8 to 16 scans are usually sufficient.[3] For ¹³C NMR, a significantly larger number of scans will be required to achieve a good signal-to-noise ratio.[3]

-

Set the acquisition time to 2-4 seconds for ¹H NMR.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the reference signal (solvent or TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Visualization

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretch | Secondary Amine (-NH) |

| 2950 - 2850 | C-H Stretch | Alkyl (sp³ C-H) |

| 1470 - 1430 | C-H Bend | CH₂ and CH₃ |

| 1150 - 1050 | C-N Stretch | Amine |

| Source: General IR absorption regions for amines and alkanes.[6][7][8] Specific peak values for this compound conform to these ranges.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

This protocol describes a common and simple method for obtaining an IR spectrum of a solid sample.[10][11]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[10] Record a background spectrum of the empty ATR accessory. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal. Only a tiny amount is needed to cover the crystal surface.[10]

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Initiate the scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

The analysis time is typically less than an hour, including interpretation.[12]

-

-

Data Analysis:

-

Cleaning:

-

After the measurement, raise the press arm, and carefully clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol) and a soft tissue.

-

Visualization

References

- 1. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Methylpiperazine(109-07-9) 13C NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. (R)-(-)-2-Methylpiperazine, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. amherst.edu [amherst.edu]

- 11. webassign.net [webassign.net]

- 12. Experimental Design [web.mit.edu]

An In-depth Technical Guide to the Physical Properties of (R)-2-Methylpiperazine

This guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of (R)-2-Methylpiperazine. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow visualization for clarity.

Physical Properties Data

The following table summarizes the reported melting and boiling points for this compound. For comparative purposes, data for the racemic mixture, 2-Methylpiperazine (B152721), is also included.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| This compound | 75336-86-6 | 86 - 93[1][2] | 148 - 150[3] |

| 2-Methylpiperazine (Racemic) | 109-07-9 | 61 - 66[4][5][6][7][8] | 153 - 156 @ ~1 atm[4][8][9][10] |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. A pure substance typically exhibits a sharp melting point, while impurities tend to broaden the melting range and lower the melting point[11].

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle[12]. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface[12][13].

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb[13]. This assembly is then placed in the heating bath of the melting point apparatus[13].

-

Heating and Observation: The heating medium is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution[13]. The temperature is carefully monitored.

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied[13]. For accurate results, the heating rate should be slow near the expected melting point[12].

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure[14][15].

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or oil bath)

-

Rubber band or thread for attachment

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed into a small test tube[14]. A capillary tube is placed inside the test tube with its open end submerged in the liquid[14][16].

-

Apparatus Setup: The test tube assembly is attached to a thermometer[15]. The setup is then immersed in a heating bath[15][16].

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube[15][16].

-

Data Recording: At this point, the heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube[15][16]. The atmospheric pressure should also be recorded as it affects the boiling point.

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the physical properties of a chemical compound.

Caption: General workflow for melting and boiling point determination.

References

- 1. (R)-(-)-2-Methylpiperazine | 75336-86-6 [chemicalbook.com]

- 2. (R)-(-)-2-Methylpiperazine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety, COA – Buy High Purity this compound Online [pipzine-chem.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

- 7. 2-甲基哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (+/-)-2-Methylpiperazine, 98% | Fisher Scientific [fishersci.ca]

- 9. 2-methylpiperazine [stenutz.eu]

- 10. nbinno.com [nbinno.com]

- 11. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

(R)-2-Methylpiperazine: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpiperazine is a chiral cyclic diamine that serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in a variety of therapeutic agents, contributing to their desired pharmacological activity and pharmacokinetic profiles. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in drug discovery, process development, and formulation. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and data presented for easy reference.

Solubility Profile

The solubility of an API or intermediate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its processability during synthesis and formulation. The solubility of this compound is influenced by the nature of the solvent, temperature, and pH.

Aqueous Solubility

This compound exhibits high solubility in water. Quantitative data for the closely related achiral 2-Methylpiperazine (B152721) indicates a solubility of 78 g/100 mL at 25°C, which is equivalent to 435 g/L[1][2][3][4]. This high aqueous solubility is attributed to the presence of two secondary amine groups that can readily form hydrogen bonds with water molecules.

Organic Solvent Solubility

Table 1: Solubility of 2-Methylpiperazine in Various Solvents

| Solvent | Chemical Class | Polarity | Quantitative Solubility | Qualitative Solubility |

| Water | Protic | High | 78 g/100 mL (25 °C)[1][2][4] | Very Soluble[5] |

| Ethanol (B145695) | Protic | High | Data not available | Soluble[3] |

| Methanol | Protic | High | Data not available | Soluble[6] |

| Acetone | Aprotic | Medium | Data not available | Soluble[3] |

| Diethyl Ether | Aprotic | Low | Data not available | Insoluble[7][8] |

| Benzene | Aprotic | Low | Data not available | Slightly Soluble[6] |

| Heptane | Aprotic | Low | Data not available | Slightly Soluble[6] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, methanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, expressed in units such as g/100 mL, mg/mL, or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Chemical Stability

The chemical stability of this compound is a critical parameter that can impact its storage, handling, and the quality of the final drug product. Degradation of this intermediate can lead to the formation of impurities that may affect the safety and efficacy of the API.

General Stability and Storage

This compound is generally stable under normal storage conditions. However, it is hygroscopic and air-sensitive[3]. Therefore, it should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area[3]. It should be kept away from sources of ignition, heat, and moisture.

Table 2: Stability and Storage Recommendations for this compound

| Parameter | Recommendation |

| Storage Temperature | Room Temperature |

| Atmosphere | Inert atmosphere (e.g., Argon)[3] |

| Container | Tightly closed container |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, copper, aluminum and their alloys[9] |

| Conditions to Avoid | Ignition sources, heat, moisture, exposure to air[9] |

Degradation Pathways

The primary degradation pathways for piperazine (B1678402) derivatives often involve oxidation and thermal decomposition. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation (or stress testing) is carried out to accelerate the degradation of a compound to identify its likely degradation products and to establish its intrinsic stability.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of this compound in a suitable solvent with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a defined period.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[10][11]. A dark control should be maintained for comparison.

Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the samples to the stress conditions outlined above for a predetermined duration.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the stressed samples using a stability-indicating analytical method, typically a gradient HPLC method with a photodiode array (PDA) detector or a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

Caption: General workflow for conducting forced degradation studies.

Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. Such a method should be able to separate the parent compound from its degradation products.

Typical Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common technique for stability-indicating assays of amine-containing compounds. Due to the basic nature of this compound, a mobile phase with a suitable buffer and pH control is necessary to achieve good peak shape and resolution. Derivatization may be required for enhanced detection if the chromophore of the molecule is weak.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is crucial for its successful application in pharmaceutical development. This technical guide provides a summary of the available data and outlines standard experimental protocols for determining these critical physicochemical properties. While quantitative solubility data in a broad range of organic solvents remains an area for further investigation, the information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block. The provided methodologies for solubility and stability testing can be adapted to generate the necessary data for process optimization, formulation development, and regulatory submissions.

References

- 1. 2-Methylpiperazine CAS#: 109-07-9 [m.chemicalbook.com]

- 2. 2-Methylpiperazine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Methylpiperazine(109-07-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

(R)-2-Methylpiperazine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of (R)-2-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key intermediate in pharmaceutical synthesis. The following sections detail its hazardous properties, required handling precautions, and emergency procedures, adhering to stringent safety protocols essential in research and development environments.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is a flammable solid that can cause severe skin burns and serious eye damage. It may also lead to respiratory irritation.[1][2][3][4]

GHS Hazard Classification:

-

Serious Eye Damage/Eye Irritation: Category 1 / Category 2[1][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3][4]

Signal Word: Danger[1][2][3][4]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.